molecular formula C11H18N2O B2672670 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine CAS No. 842976-90-3

1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

Cat. No.: B2672670
CAS No.: 842976-90-3
M. Wt: 194.278
InChI Key: ZRTQZYSQNJLSRJ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is an organic compound with a complex structure that includes a methoxyphenyl group and a dimethyl-ethane-diamine moiety

Scientific Research Applications

1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine typically involves the reaction of 2-methoxyphenyl derivatives with ethane-1,2-diamine under specific conditions. One common method includes the use of 1-(2-methoxyphenyl)piperazine as a starting material, which undergoes a series of reactions to introduce the dimethyl groups and form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. For example, the use of catalysts such as Yb(OTf)3 in acetonitrile has been reported to improve the efficiency of the reaction . The final product is often purified through recrystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

    Reduction: Reduction reactions may be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an agonist or antagonist at specific receptor sites, leading to various biological effects. The pathways involved in these interactions can include signal transduction mechanisms that alter cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methoxyphenyl)-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)10(8-12)9-6-4-5-7-11(9)14-3/h4-7,10H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTQZYSQNJLSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842976-90-3
Record name [2-amino-1-(2-methoxyphenyl)ethyl]dimethylamine
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